![molecular formula C17H16FN5O2S B2562083 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097922-39-7](/img/structure/B2562083.png)
3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a synthetic compound known for its multifaceted applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound features a unique structure comprising a fluorophenyl group, a pyrazole ring, and a thiadiazole moiety, contributing to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multi-step processes. Here is a general synthetic route:
Formation of the Pyrazole Ring: : This can be achieved by cyclization of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: : Substitution reactions using fluorobenzene derivatives and suitable coupling agents.
Attachment of the Pyrrolidine Moiety: : Involves nucleophilic substitution reactions with pyrrolidine derivatives.
Formation of the Thiadiazole Ring: : This often involves cyclization reactions using thioureas or thioamides with hydrazine derivatives.
Industrial Production Methods: Industrial production methods may involve large-scale optimization of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. These optimizations often include the use of catalysts, solvent selection, temperature control, and pressure adjustments.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed on this compound, especially on the fluorophenyl group.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, acids, bases.
Oxidation: : Oxidized derivatives with additional oxygen functionalities.
Reduction: : Reduced derivatives with additional hydrogen functionalities.
Substitution: : Varied products depending on the substituent introduced.
Applications De Recherche Scientifique
3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has broad applications:
Chemistry:Catalysis: : Used as a ligand or a catalyst in various organic reactions.
Materials Science: : Utilized in the development of novel materials due to its unique structural properties.
Enzyme Inhibition: : Acts as an inhibitor for various enzymes, which can be useful in studying enzyme mechanisms.
Cell Signaling: : Used in research to modulate cell signaling pathways.
Drug Development: : Potential use in developing new therapeutic agents due to its bioactive properties.
Diagnostics: : Applied in the creation of diagnostic tools and assays.
Agriculture: : Employed in the synthesis of agrochemicals.
Polymer Production: : Used in producing polymers with specific desired properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, often involving:
Enzyme Binding: : Inhibits or modulates the activity of enzymes by binding to their active sites.
Receptor Modulation: : Interacts with cell receptors, altering their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(4-fluorophenyl)-1H-pyrazole: : Shares the pyrazole and fluorophenyl moieties but lacks the thiadiazole ring.
1-methyl-1H-pyrazole-5-carbonyl: : Contains the core pyrazole structure but differs in substitution patterns.
Structural Complexity: : The combination of a fluorophenyl group, pyrazole ring, and thiadiazole moiety imparts unique chemical and biological properties.
Reactivity: : Its distinctive structure enables diverse chemical reactions and interactions, making it versatile in research and industrial applications.
This compound's unique structural features and versatile reactivity profile make it a significant focus in ongoing scientific research.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-22-15(8-14(20-22)11-2-4-12(18)5-3-11)17(24)23-7-6-13(10-23)25-16-9-19-26-21-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRURZGBTMLTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)OC4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/new.no-structure.jpg)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)
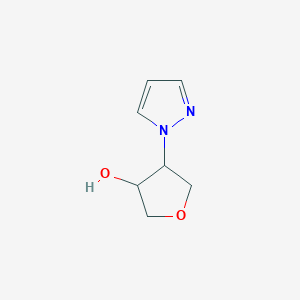
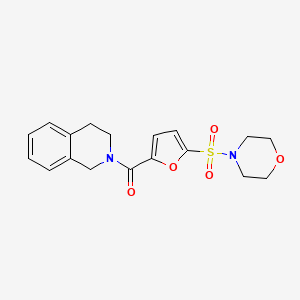
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2562010.png)
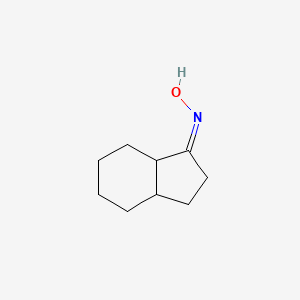
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)
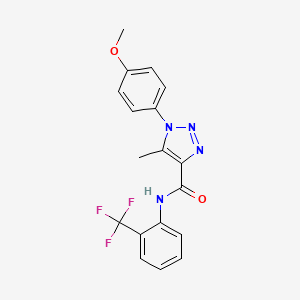
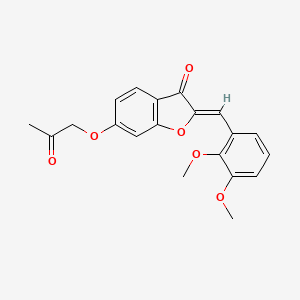
![N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide](/img/structure/B2562018.png)
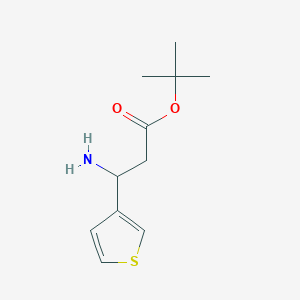
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide](/img/structure/B2562022.png)
